Boc-S-4-methoxybenzyl-L-penicillamine (Boc-S-4-methoxybenzyl-L-cysteine or Boc-Pen(MeOBzl)-OH) is a valuable building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides (chains of amino acids) by attaching amino acids one by one to a solid support. Boc-S-4-methoxybenzyl-L-penicillamine functions as a protected amino acid containing a penicillamine side chain.
The incorporation of Boc-S-4-methoxybenzyl-L-penicillamine in peptide synthesis opens doors for various research applications:
Boc-S-4-methoxybenzyl-L-penicillamine, also known as Boc-Pen(Mob)-OH, is a synthetic derivative of the naturally occurring amino acid L-penicillamine []. It is a chiral molecule, meaning it has a non-superimposable mirror image. The "Boc" group refers to a tert-butyloxycarbonyl protecting group commonly used in organic synthesis []. The "S" configuration indicates the stereochemistry of the central carbon atom in the penicillamine backbone, and "4-methoxybenzyl" describes the substituent attached to the sulfur atom.
This compound holds significance in peptide synthesis as a protected building block for incorporating L-penicillamine into peptides []. Penicillamine itself is a valuable research tool due to its metal chelating properties, but its free amino and thiol groups can hinder peptide bond formation. Boc-S-4-methoxybenzyl-L-penicillamine offers a solution by protecting these reactive groups while allowing for controlled incorporation of penicillamine into peptide sequences.
The key features of Boc-S-4-methoxybenzyl-L-penicillamine's structure include:
A crucial reaction involving Boc-S-4-methoxybenzyl-L-penicillamine is its incorporation into peptides. This typically involves peptide coupling reactions, where the Boc group is selectively removed to reveal the free amine, which then reacts with the carboxyl group of another amino acid to form a peptide bond. The following represents a generalized scheme for Boc deprotection and peptide bond formation:
(Boc)-L-Pen(Mob)-OH + H+ → L-Pen(Mob)-OH + Boc-OH (Deprotection)
L-Pen(Mob)-OH + H-L-Xaa-OH → L-Pen(Mob)-L-Xaa-OH + H2O (Peptide bond formation)
(Xaa represents any other amino acid)
Specific data on melting point, boiling point, and solubility for Boc-S-4-methoxybenzyl-L-penicillamine is not readily available from commercial suppliers []. However, based on its structure, it is expected to be a solid at room temperature, have a relatively high boiling point due to the presence of the aromatic ring and the carboxylic acid group, and exhibit moderate solubility in organic solvents like dichloromethane and dimethylformamide.
Boc-S-4-methoxybenzyl-L-penicillamine itself is not biologically active. However, after deprotection, the resulting L-penicillamine moiety can act as a metal chelator. It forms complexes with various metal ions, including copper and iron, by donating electron pairs from its thiol and amine groups []. This chelating ability has been explored in research for potential applications in treating heavy metal poisoning and diseases associated with metal dysregulation [].